Nitenpyram vs. Imidacloprid and Clothianidin: Comparative Receptor Binding and Selectivity Profile
Nitenpyram is a partial agonist of the ALSβ2 receptor, whereas imidacloprid and its nitromethylene analog CH-IMI scarcely activate this receptor [1]. Nitenpyram also exhibits a selectivity ratio (mammalian LD50 / insect nAChR IC50) of 3,500, which is greater than that of imidacloprid (605) and acetamiprid (84) [2]. This indicates a larger differential margin between target pest and mammalian safety.
| Evidence Dimension | Receptor Binding and Selectivity |
|---|---|
| Target Compound Data | ALSβ2 receptor partial agonist; Selectivity ratio = 3,500 |
| Comparator Or Baseline | Imidacloprid: ALSβ2 receptor weak agonist/antagonist; Selectivity ratio = 605; Acetamiprid: Selectivity ratio = 84 |
| Quantified Difference | Nitenpyram selectivity ratio is ~5.8× higher than imidacloprid and ~42× higher than acetamiprid |
| Conditions | Hybrid ALSβ2 nicotinic receptors expressed in Xenopus oocytes [1]; IC50 (nM) for insect nAChR and LD50 (mg/kg) for mammals [2] |
Why This Matters
Higher selectivity ratio suggests a wider safety margin for mammalian non-target organisms, which is a critical procurement parameter for applications where human or animal exposure is a concern.
- [1] Ihara M, et al. Diverse actions of neonicotinoids on chicken α7, α4β2 and Drosophila-chicken SADβ2 and ALSβ2 hybrid nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes. Neuropharmacology. 2003;45(1):133-44. View Source
- [2] Annual Reviews. Table 1: Properties and Selectivity of Neonicotinoids and Related Compounds. View Source
